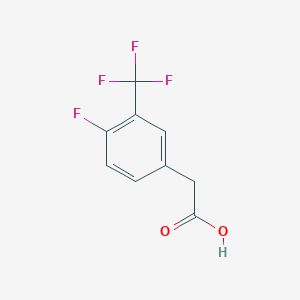

4-Fluoro-3-(trifluoromethyl)phenylacetic acid

Description

The exact mass of the compound 4-Fluoro-3-(trifluoromethyl)phenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-3-(trifluoromethyl)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(trifluoromethyl)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQPQAYFSXCYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372165 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-47-4 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220227-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Fluoro-3-(trifluoromethyl)phenylacetic acid

Abstract

This technical guide provides an in-depth analysis of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid, a critical fluorinated building block in modern chemical research and development. We will explore its fundamental chemical and physical properties, established synthetic methodologies, and significant applications, particularly within the pharmaceutical and agrochemical sectors. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-tested protocols. The causality behind experimental choices is elucidated to empower researchers in their own discovery processes.

Introduction: The Significance of Fluorinated Phenylacetic Acids

Phenylacetic acid derivatives are foundational scaffolds in medicinal chemistry, forming the core of many therapeutic agents. The strategic incorporation of fluorine atoms into these molecules has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) and fluoro (-F) groups, as present in 4-Fluoro-3-(trifluoromethyl)phenylacetic acid, impart unique and highly desirable properties to parent molecules. These include:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.

-

Increased Lipophilicity: The -CF3 group significantly increases lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Modulated Acidity (pKa): Electron-withdrawing fluorine substituents alter the electronic properties of the entire molecule, affecting binding affinities and pharmacokinetic profiles.

Due to these advantageous modifications, 4-Fluoro-3-(trifluoromethyl)phenylacetic acid has emerged as an invaluable intermediate for synthesizing complex, high-value target molecules.[1][2] Its utility is particularly noted in the development of novel anti-inflammatory agents, kinase inhibitors, and other biologically active compounds.[3]

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are paramount for its effective use in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 220227-47-4 | [][5][6][7][8] |

| Molecular Formula | C₉H₆F₄O₂ | [5][6] |

| Molecular Weight | 222.14 g/mol | [5][6][7] |

| IUPAC Name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | [] |

| Melting Point | 51-55 °C (lit.) | [][7][9] |

| Boiling Point | 248 °C (Predicted) | [9] |

| Density | 1.436 g/cm³ (Predicted) | [9] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [7][9] |

This compound is typically supplied as a solid and is intended for research use only.[5]

Synthesis and Mechanistic Considerations

The synthesis of substituted phenylacetic acids is a well-established field, yet the introduction of specific fluorine moieties requires carefully chosen strategies. A common and effective approach involves the palladium-catalyzed cross-coupling of an appropriate aryl halide with a malonate, followed by hydrolysis and decarboxylation.

A generalized, logical workflow for producing such compounds is presented below. This strategy is favored for its modularity, allowing for the synthesis of various analogs by simply changing the boronic acid or aryl halide starting material.[10]

Caption: Generalized workflow for phenylacetic acid synthesis via Suzuki coupling.

Exemplary Synthesis Protocol

The following protocol is a representative method adapted from general procedures for Csp²-Csp³ Suzuki couplings.[10]

Objective: To synthesize 4-Fluoro-3-(trifluoromethyl)phenylacetic acid from the corresponding boronic acid.

Materials:

-

4-Fluoro-3-(trifluoromethyl)phenylboronic acid

-

Ethyl bromoacetate

-

Palladium(II) Acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

Toluene and Water (Solvents)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Coupling Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.0 eq), Palladium(II) Acetate (0.02 eq), and the phosphine ligand (0.05 eq).

-

Add potassium carbonate (3.0 eq) as the base. Causality Note: A robust inorganic base is required to activate the boronic acid for transmetalation to the palladium center. K₂CO₃ is often effective and economical.[10]

-

Evacuate and backfill the flask with the inert gas three times.

-

-

Reagent Addition:

-

Add degassed toluene and water (e.g., 10:1 ratio) via syringe.

-

Add ethyl bromoacetate (1.2 eq) to the stirring mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

-

Workup and Intermediate Isolation:

-

Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 4-fluoro-3-(trifluoromethyl)phenylacetate. This intermediate can be purified by column chromatography if necessary.

-

-

Hydrolysis (Saponification):

-

Dissolve the crude ester in a mixture of THF and ethanol.

-

Add an aqueous solution of NaOH (2.0 eq) and stir at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC/LC-MS).

-

-

Acidification and Final Product Isolation:

-

Remove the organic solvents under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with concentrated HCl. Self-Validation: The desired product will precipitate out of the aqueous solution upon acidification.

-

Collect the solid precipitate by vacuum filtration. Wash the solid with cold water.

-

Dry the solid under vacuum to yield 4-Fluoro-3-(trifluoromethyl)phenylacetic acid. Purity can be assessed by NMR and melting point analysis.[9][11]

-

Applications in Research and Drug Discovery

The title compound is a valuable building block, primarily used as an intermediate in multi-step syntheses.[] Its structure is frequently incorporated into lead compounds during structure-activity relationship (SAR) studies.

The remarkable effect of fluorine substitution is evident in SAR studies. For instance, in research on compounds against Cryptosporidium, adding a 4-fluoro substituent to a 3-trifluoromethylphenyl moiety resulted in a 20-fold improvement in efficacy (EC₅₀).[3] This highlights the profound and often synergistic impact of multiple fluorine substitutions on biological activity.

Caption: Logic diagram illustrating synergistic effects in SAR studies.

Safety, Handling, and Storage

As a laboratory chemical, 4-Fluoro-3-(trifluoromethyl)phenylacetic acid requires careful handling according to standard safety protocols.

-

Hazard Classification: This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11][13]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or outdoors.[14][15] Avoid breathing dust.[13] Wash hands and any exposed skin thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[13][14][15] In case of insufficient ventilation, wear a suitable dust mask or respirator.[13]

-

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[14]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a physician if you feel unwell.[14]

-

-

Storage:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

References

-

4-Fluoro-3-(trifluoromethyl)phenylacetic acid - Oakwood Chemical. (n.d.). Oakwood Chemical. Retrieved January 11, 2026, from [Link]

-

The Versatility of 4-(Trifluoromethyl)phenylacetic Acid in Organic Synthesis. (n.d.). Blossom Pharmtech. Retrieved January 11, 2026, from [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved January 11, 2026, from [Link]

-

Sharling, L., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. Retrieved January 11, 2026, from [Link]

- A kind of preparation method of fluoro phenylacetic acid. (2017). Google Patents.

-

Annapureddy, H. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved January 11, 2026, from [Link]

-

2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. (2025, December 19). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4-Fluoro-3-(trifluoromethyl)phenylacetic acid [oakwoodchemical.com]

- 7. 4-Fluoro-3-(trifluoromethyl)phenylacetic acid , 97% , 220227-47-4 - CookeChem [cookechem.com]

- 8. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID | 220227-47-4 [chemicalbook.com]

- 9. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 195447-80-4 [m.chemicalbook.com]

- 10. inventivapharma.com [inventivapharma.com]

- 11. 2-氟-3-(三氟甲基)苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

4-Fluoro-3-(trifluoromethyl)phenylacetic acid chemical properties

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluoro-3-(trifluoromethyl)phenylacetic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl (-CF3) group on the phenyl ring imparts unique electronic properties, enhancing the metabolic stability, lipophilicity, and binding affinity of derivative compounds. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and applications, with a particular focus on its utility in drug discovery. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction: A Key Synthon in Modern Chemistry

Phenylacetic acid and its derivatives are foundational scaffolds in the development of therapeutic agents.[1] The introduction of fluorine-containing substituents has become a cornerstone strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[2] 4-Fluoro-3-(trifluoromethyl)phenylacetic acid (CAS No. 220227-47-4) exemplifies this approach, combining two potent electron-withdrawing groups that significantly influence its reactivity and the biological activity of molecules derived from it.[][4][5]

The trifluoromethyl group is particularly valued for its ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high lipophilicity can improve membrane permeability. The fluorine atom, while smaller, contributes to altering the acidity of the carboxylic acid and can participate in favorable protein-ligand interactions, such as hydrogen bonding or dipole-dipole interactions.[6] The interplay of these substituents makes this compound a versatile intermediate for creating novel pharmaceuticals and advanced materials.[7]

Physicochemical and Structural Properties

The core structure consists of a phenylacetic acid backbone substituted at the 4-position with a fluorine atom and at the 3-position with a trifluoromethyl group. These substitutions create a distinct electronic environment on the aromatic ring, influencing the reactivity of the carboxylic acid moiety.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 220227-47-4 | [][4][8] |

| IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid | [] |

| Molecular Formula | C₉H₆F₄O₂ | [][4][5] |

| Molecular Weight | 222.14 g/mol | [][4][5] |

| Melting Point | 51-55 °C | [][9] |

| Boiling Point | 248 °C (Predicted) | [9] |

| Density | 1.436 g/cm³ | [9] |

| Canonical SMILES | C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)F |[] |

Spectroscopic Profile

While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for the confident prediction of key spectroscopic features based on data from closely related analogs.[10][11]

-

¹H NMR: The spectrum would feature a singlet for the two protons of the methylene (-CH₂) group adjacent to the carboxylic acid. The aromatic region would display complex splitting patterns (multiplets) for the three aromatic protons, influenced by coupling to each other and to the ¹⁹F nucleus.

-

¹³C NMR: The spectrum would show distinct signals for the nine carbon atoms, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons. The carbons directly bonded to fluorine atoms will exhibit characteristic C-F coupling.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. The signals will show coupling to nearby protons.[12]

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 222.14. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and other characteristic fragments.

Synthesis and Manufacturing

The synthesis of substituted phenylacetic acids can be approached through various modern organic chemistry techniques. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which forms a key carbon-carbon bond.[1]

Illustrative Synthetic Protocol: Suzuki Coupling Approach

This protocol outlines a plausible, high-level pathway for synthesizing the target molecule.

-

Step 1: Preparation of Aryl Boronic Acid/Ester. Start with a suitable precursor, such as 1-bromo-4-fluoro-3-(trifluoromethyl)benzene. React this with a boronic ester (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst and a base to form the corresponding aryl boronic ester.

-

Step 2: Csp²-Csp³ Suzuki Coupling. The prepared boronic ester is then coupled with an ethyl bromoacetate under palladium catalysis. This step forms the carbon-carbon bond between the aromatic ring and the acetic acid ester moiety.[1] Specific ligands and bases, such as K₂CO₃, are crucial for optimizing yield.[1]

-

Step 3: Hydrolysis. The resulting ethyl ester is hydrolyzed to the final carboxylic acid product using standard acidic or basic conditions, followed by an acidic workup.

Caption: Generalized Suzuki coupling workflow for synthesis.

An alternative route involves the diazotization of a corresponding aniline, followed by a Meerwein arylation with vinylidene chloride and subsequent hydrolysis to yield the final product.[13]

Chemical Reactivity and Applications in Drug Discovery

The primary site of reactivity is the carboxylic acid group, which readily undergoes standard transformations such as esterification and, most importantly, amidation. This allows for its facile incorporation into larger molecules via amide bond formation with various amines, a cornerstone reaction in pharmaceutical synthesis.

Role as a Pharmaceutical Building Block

The true value of 4-fluoro-3-(trifluoromethyl)phenylacetic acid lies in its function as a molecular scaffold. The fluorinated phenyl moiety is often designed to fit into specific hydrophobic pockets of target proteins.

-

Metabolic Stability: The electron-withdrawing nature of the substituents deactivates the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes. The -CF₃ group, in particular, is exceptionally stable.

-

Binding Affinity: The fluorine atom can act as a hydrogen bond acceptor, while the -CF₃ group can engage in favorable dipole-dipole or hydrophobic interactions within a protein's active site. Structure-activity relationship (SAR) studies consistently demonstrate that the precise placement of fluorine atoms can lead to dramatic shifts in biological potency, sometimes by orders of magnitude.[6]

-

Lipophilicity and Permeability: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability.

Caption: Role as a synthon in drug candidate synthesis.

Safety, Handling, and Storage

As a hazardous chemical, proper handling and storage procedures are mandatory to ensure laboratory safety.[14]

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Reference(s) |

|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation | [15] |

| Eye Irritation | H319 | Causes serious eye irritation | [15] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[15] |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][16] Avoid all personal contact.[16] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[9][15][17]

-

First-Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[14][17]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[14][17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[14][15]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[14][15]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][17]

Conclusion

4-Fluoro-3-(trifluoromethyl)phenylacetic acid is a high-value chemical intermediate whose strategic design provides significant advantages for drug discovery and materials science. Its unique combination of a carboxylic acid handle with a metabolically robust and electronically modified aromatic ring makes it an indispensable tool for chemists aiming to synthesize novel molecules with enhanced performance characteristics. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.

References

-

Chemsrc. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenylacetic acid - CAS 220227-47-4. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]

- Google Patents. (2017). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. 4-Fluoro-3-(trifluoromethyl)phenylacetic acid [oakwoodchemical.com]

- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID | 220227-47-4 [chemicalbook.com]

- 9. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 195447-80-4 [m.chemicalbook.com]

- 10. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum [chemicalbook.com]

- 11. 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETIC ACID(238754-67-1) 1H NMR [m.chemicalbook.com]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylacetic Acid: Properties, Analysis, and Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Fluoro-3-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative that has emerged as a pivotal building block in modern medicinal chemistry and materials science. Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts a distinct set of physicochemical properties that are highly sought after in the design of novel molecules. The strategic placement of these electron-withdrawing groups significantly influences the compound's acidity, lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth analysis of its core properties, validated analytical methodologies for its characterization, and a discussion of its applications, offering a comprehensive resource for researchers leveraging this versatile synthetic intermediate.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. The molecular weight of 222.14 g/mol is a critical parameter for stoichiometric calculations in synthetic reactions, while its physical state and solubility dictate appropriate handling and reaction conditions.[1][2][3][]

Molecular Structure

The structural arrangement of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid is key to its reactivity and function. The molecule consists of a central benzene ring substituted at position 1 with an acetic acid moiety, at position 3 with a trifluoromethyl (-CF3) group, and at position 4 with a fluorine (-F) atom.

Caption: Molecular structure of 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid.

Physicochemical Data Summary

The properties of this compound are well-documented across various chemical suppliers and databases. A consolidated summary is presented below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid | [] |

| CAS Number | 220227-47-4 | [1][3][][5] |

| Molecular Formula | C₉H₆F₄O₂ | [1][3][][5] |

| Molecular Weight | 222.14 g/mol | [1][2][3][][5] |

| Appearance | Solid | [2] |

| Melting Point | 51-55 °C | [2][] |

| Boiling Point | 248 °C | [2] |

| Density | 1.436 g/cm³ | [2] |

The Scientific Rationale: Causality of the Fluoro and Trifluoromethyl Groups

The utility of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid in drug design is not coincidental; it is a direct result of the profound electronic and steric effects of its halogen substituents.[6] As a Senior Application Scientist, it is crucial to understand these underlying principles to rationally incorporate this building block into a synthetic strategy.

-

Electronic Effects: Both the fluorine atom and the trifluoromethyl group are highly electronegative, acting as strong electron-withdrawing groups on the phenyl ring. This has several consequences:

-

Increased Acidity: The electron-withdrawing nature of the substituents stabilizes the carboxylate anion formed upon deprotonation of the acetic acid moiety, thereby increasing its acidity (lowering its pKa) compared to unsubstituted phenylacetic acid. This can be critical for forming stable salts or engaging in specific ionic interactions with biological targets.

-

Modified Ring Reactivity: The deactivated ring is less susceptible to electrophilic aromatic substitution but can be activated for nucleophilic aromatic substitution under certain conditions.

-

-

Lipophilicity and Metabolic Stability:

-

Enhanced Lipophilicity: The trifluoromethyl group, in particular, significantly increases the lipophilicity of the molecule.[6] This property is often correlated with improved membrane permeability and can be a key factor in enhancing the bioavailability of a drug candidate.

-

Blocked Metabolism: Aromatic hydroxylation is a common metabolic pathway for drug deactivation. The presence of robust C-F bonds can block these sites of metabolism, increasing the half-life of the resulting compound.

-

-

Intermolecular Interactions: The fluorine atom can act as a weak hydrogen bond acceptor. In the context of a drug-receptor binding pocket, the strategic placement of fluorine can introduce favorable interactions that enhance binding affinity and selectivity.[7] The introduction of a CF3 group has been shown to significantly improve potency in numerous drug candidates.[8]

Analytical Characterization: A Self-Validating Workflow

To ensure the identity, purity, and quality of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid, a multi-step analytical workflow is essential. Each step provides orthogonal data that, when combined, creates a self-validating system confirming the material's integrity.

Caption: A validated analytical workflow for quality control of the title compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: This method provides a rapid and accurate assessment of the compound's purity by separating it from potential starting materials, byproducts, or degradation products. A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The acidic mobile phase ensures the carboxylic acid is protonated for sharp, symmetrical peak shapes.

-

Instrumentation: HPLC system with UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 30% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute 1:10 in a 50:50 Water:Acetonitrile mixture for injection.

-

Validation: The primary peak should account for >98% of the total integrated peak area. The retention time should be consistent across multiple runs.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides definitive confirmation of the molecular weight, validating the compound's elemental composition. Electrospray ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid to form the [M-H]⁻ ion.

-

Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) or a standalone mass spectrometer with an ESI source.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Sample Preparation: Dilute the HPLC stock solution to ~10 µg/mL in 50:50 Acetonitrile:Water.

-

Data Analysis: Look for the [M-H]⁻ ion. For C₉H₆F₄O₂, the expected monoisotopic mass is 222.025. The target ion in the mass spectrum should be at m/z 221.017.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Rationale: NMR provides unambiguous structural confirmation by probing the chemical environment of the hydrogen, carbon, and fluorine nuclei. The combination of ¹H, ¹³C, and ¹⁹F NMR spectra allows for complete assignment of the structure.

-

Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

¹H NMR: Expect a singlet for the methylene (-CH₂-) protons, and complex aromatic signals consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: Expect distinct signals for the carboxyl, methylene, and aromatic carbons, including two carbons directly bonded to fluorine, which will show characteristic C-F coupling.

-

¹⁹F NMR: Expect two distinct signals: one for the single aromatic fluorine and one for the trifluoromethyl group, each with characteristic chemical shifts and coupling patterns. This spectrum is crucial for confirming the specific regioisomer.

Applications in Research and Development

4-Fluoro-3-(trifluoromethyl)phenylacetic acid is not an end product but a versatile intermediate. Its value lies in the reactivity of the carboxylic acid group, which can be readily converted into esters, amides, or other functionalities, enabling its incorporation into larger, more complex molecules.[6]

-

Medicinal Chemistry: The compound is a common building block for the synthesis of active pharmaceutical ingredients (APIs).[9] Its properties are particularly beneficial in developing kinase inhibitors, receptor antagonists, and other therapeutic agents where target binding and metabolic stability are paramount.[6][10] The specific substitution pattern on the phenyl ring can be crucial for achieving high potency and selectivity, as demonstrated in structure-activity relationship studies where the position of fluorine atoms can lead to dramatic shifts in efficacy.[7]

-

Agrochemicals: Similar to pharmaceuticals, the development of next-generation herbicides and fungicides benefits from intermediates that can enhance biological activity and environmental stability.[10]

-

Materials Science: Fluorinated compounds are used to create polymers and other materials with specialized properties, such as thermal stability and hydrophobicity.[6] Phenylacetic acid derivatives can be used as functional additives or precursors in these applications.[9]

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard care afforded to all laboratory research chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.[2]

Based on related fluorinated aromatic acids, potential hazards may include skin, eye, and respiratory irritation.[11] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

Oakwood Chemical. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenylacetic acid. Retrieved from [Link][5]

-

A1Suppliers. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenylacetic acid - CAS 220227-47-4. Retrieved from [Link][]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Retrieved from [Link][6]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link][12]

-

Fisher Scientific. (n.d.). 4-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetic acid, 97%, Thermo Scientific. Retrieved from [Link]

-

Huston, C. D., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. Retrieved from [Link][7]

-

Iqbal, N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link][8]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 195447-80-4 [m.chemicalbook.com]

- 3. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID | 220227-47-4 [chemicalbook.com]

- 5. 4-Fluoro-3-(trifluoromethyl)phenylacetic acid [oakwoodchemical.com]

- 6. nbinno.com [nbinno.com]

- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ossila.com [ossila.com]

- 10. nbinno.com [nbinno.com]

- 11. 4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. inventivapharma.com [inventivapharma.com]

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylacetic acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid, a key building block in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine and a trifluoromethyl group onto the phenylacetic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document delves into the structural attributes, spectroscopic characterization, plausible synthetic pathways, and significant applications of this compound, with a particular focus on its role in the development of kinase inhibitors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of electronic effects and can significantly enhance a compound's potency and pharmacokinetic profile.

4-Fluoro-3-(trifluoromethyl)phenylacetic acid embodies the strategic combination of these features on a versatile phenylacetic acid framework. This guide will explore the synergy of these structural elements and their implications for the synthesis and application of this important chemical entity.

Molecular Structure and Physicochemical Properties

4-Fluoro-3-(trifluoromethyl)phenylacetic acid is a crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | [3] |

| CAS Number | 220227-47-4 | [4][5] |

| Molecular Formula | C₉H₆F₄O₂ | [4][5] |

| Molecular Weight | 222.14 g/mol | [4][5] |

| Melting Point | 51-55 °C | [6] |

| Boiling Point | 248 °C | [6] |

| Density | 1.436 g/cm³ | [6] |

| Storage | Sealed in a dry environment at room temperature. | [6] |

The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring influences the acidity of the carboxylic acid proton and the reactivity of the phenyl ring. These features are pivotal in its utility as a synthetic intermediate.

Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid

Several synthetic routes can be envisioned for the preparation of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid, leveraging established organic reactions. Two plausible and scalable methods are detailed below.

Method 1: Willgerodt-Kindler Reaction Followed by Hydrolysis

This classical reaction provides a robust method for converting aryl ketones into the corresponding carboxylic acids with an additional methylene group.

Caption: Synthetic workflow via the Willgerodt-Kindler reaction.

Step 1: Synthesis of the Thioamide Intermediate via Willgerodt-Kindler Reaction

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4'-Fluoro-3'-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of the Thioamide to the Carboxylic Acid

-

Dissolve the purified thioamide intermediate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 6-12 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to afford 4-Fluoro-3-(trifluoromethyl)phenylacetic acid.

Method 2: From 4-Fluoro-3-(trifluoromethyl)benzyl Halide via Nitrile Intermediate

This method involves the cyanation of a benzyl halide followed by hydrolysis of the resulting nitrile.

Caption: Synthesis from a benzyl halide via a nitrile intermediate.

Step 1: Synthesis of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile

-

In a well-ventilated fume hood, dissolve 4-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 eq) portion-wise to the solution, ensuring the temperature does not exceed 30 °C.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the crude nitrile.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid

-

To the purified 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile, add a 6M aqueous solution of sulfuric acid.

-

Heat the mixture to reflux for 8-16 hours.

-

Cool the reaction to room temperature and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-Fluoro-3-(trifluoromethyl)phenylacetic acid.

Spectroscopic Characterization

The structure of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons, typically in the range of 3.6-3.8 ppm. The aromatic protons will appear as a complex multiplet pattern in the aromatic region (7.0-7.6 ppm) due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbon (~175-180 ppm), the methylene carbon (~40 ppm), and the aromatic carbons. The carbon atoms attached to fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns.

-

¹⁹F NMR: The fluorine NMR spectrum will display two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, each with its characteristic chemical shift and coupling constants.

Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-F stretch (aromatic and trifluoromethyl): Strong absorptions in the 1100-1400 cm⁻¹ region.

-

C-H stretch (aromatic and methylene): Peaks around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 222. The fragmentation pattern would be expected to include the loss of the carboxyl group (-COOH, 45 Da) and other characteristic fragments. Predicted mass spectrometry data suggests a prominent [M-H]⁻ peak at m/z 221.02312 in negative ion mode and an [M+H]⁺ peak at m/z 223.03768 in positive ion mode.[7]

Applications in Drug Discovery and Development

4-Fluoro-3-(trifluoromethyl)phenylacetic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluoro and trifluoromethyl groups can enhance metabolic stability, increase binding affinity, and improve cell permeability.

Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors for the treatment of cancer and other diseases.[1][8][9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The phenylacetic acid moiety can be derivatized to form amides that interact with the hinge region of the kinase active site, while the substituted phenyl ring can occupy hydrophobic pockets, leading to potent and selective inhibition.

For instance, derivatives of similar phenylacetic acids have been incorporated into inhibitors of Aurora kinases, which are key regulators of cell division.[8][11] The 4-fluoro and 3-trifluoromethyl substitution pattern can contribute to favorable interactions within the kinase's active site, enhancing potency and selectivity.

Caption: Inhibition of a kinase-mediated signaling pathway.

Agrochemicals

The structural motifs present in 4-Fluoro-3-(trifluoromethyl)phenylacetic acid are also found in some agrochemicals. For example, derivatives of related phenoxyacetic acids have been developed as herbicides.[2] The specific substitution pattern can influence the compound's herbicidal activity and selectivity.

Safety and Handling

As with any laboratory chemical, 4-Fluoro-3-(trifluoromethyl)phenylacetic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

4-Fluoro-3-(trifluoromethyl)phenylacetic acid is a strategically designed molecule that has proven to be a valuable asset in the fields of medicinal chemistry and organic synthesis. Its unique combination of a reactive carboxylic acid handle and a fluorinated aromatic ring provides a powerful platform for the development of novel compounds with enhanced biological activity and improved pharmacokinetic properties. This guide has provided a comprehensive overview of its structure, synthesis, characterization, and applications, underscoring its importance as a key building block for the next generation of therapeutics and other functional molecules.

References

-

Oakwood Chemical. 4-Fluoro-3-(trifluoromethyl)phenylacetic acid. [Link]

-

PubChemLite. 4-fluoro-3-(trifluoromethyl)phenylacetic acid. [Link]

-

Gelca, F., et al. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 2019, 62(13), 6083–6101. [Link]

- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

- Google Patents. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol.

- Google Patents. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

-

El-Damasy, D. A., et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 2022. [Link]

-

Indo American Journal of Pharmaceutical Sciences. Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. 2017. [Link]

-

PubChem. 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid. [Link]

-

NIST WebBook. 4'-(Trifluoromethyl)acetophenone. [Link]

-

ResearchGate. Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). [Link]phenylacetamide_CHMFL-KIT-64_as_a_Novel_Orally_Available_Potent_Inhibitor_against_Broad_Spectrum_Mutants_of_c-KIT_Kinase_for_Gastrointestinal_Stromal_Tumors_GISTs)

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

-

ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]

Sources

- 1. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 3. iajps.com [iajps.com]

- 4. scbt.com [scbt.com]

- 5. 4-Fluoro-3-(trifluoromethyl)phenylacetic acid [oakwoodchemical.com]

- 6. 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 195447-80-4 [m.chemicalbook.com]

- 7. PubChemLite - 4-fluoro-3-(trifluoromethyl)phenylacetic acid (C9H6F4O2) [pubchemlite.lcsb.uni.lu]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

4-Fluoro-3-(trifluoromethyl)phenylacetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetic Acid

Introduction

4-Fluoro-3-(trifluoromethyl)phenylacetic acid (CAS No. 220227-47-4) is a highly functionalized aromatic carboxylic acid derivative. Its strategic importance in modern chemistry stems from its role as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethyl (CF₃) group on the phenyl ring imparts unique physicochemical properties to the molecule. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly increases lipophilicity and can enhance metabolic stability and binding affinity of target bioactive molecules. The fluorine atom further modulates the electronic environment and can improve properties such as membrane permeability. This guide provides a comprehensive overview of viable synthetic pathways to this valuable compound, designed for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid reveals several logical disconnections. The most direct approaches involve either the construction of the acetic acid side chain on a pre-functionalized benzene ring or the rearrangement of a related functional group. The diagram below illustrates three primary retrosynthetic pathways, which form the basis of the synthetic strategies discussed in this guide.

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: The Benzyl Cyanide Route

This classical and reliable pathway builds the acetic acid side chain from a toluene precursor through a three-step sequence: benzylic bromination, nucleophilic substitution with cyanide, and subsequent hydrolysis.

Caption: Workflow for the Benzyl Cyanide synthesis pathway.

Step 1: Benzylic Bromination of 4-Fluoro-3-(trifluoromethyl)toluene

Causality: The synthesis commences with the selective bromination of the benzylic methyl group. This reaction proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine radicals, minimizing unwanted aromatic bromination. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is required to start the chain reaction upon thermal decomposition.[1] An inert solvent like carbon tetrachloride (CCl₄) or (trifluoromethyl)benzene is typically used.[2]

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-fluoro-3-(trifluoromethyl)toluene (1.0 equiv.), N-Bromosuccinimide (1.1 equiv.), and a catalytic amount of AIBN (0.05 equiv.).

-

Add anhydrous carbon tetrachloride as the solvent.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-(trifluoromethyl)benzyl bromide, which can often be used in the next step without further purification.

Step 2: Kolbe Nitrile Synthesis

Causality: The benzyl bromide is converted to the corresponding benzyl cyanide via a nucleophilic substitution (Sₙ2) reaction. Sodium cyanide (NaCN) serves as the nucleophile. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal for this reaction as it solvates the cation (Na⁺) but not the cyanide anion, enhancing its nucleophilicity.[3]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve the crude 4-fluoro-3-(trifluoromethyl)benzyl bromide (1.0 equiv.) in DMSO.

-

Add sodium cyanide (1.2 equiv.) portion-wise, monitoring for any exotherm. Caution: Sodium cyanide is highly toxic.

-

Heat the mixture to 50-60°C and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into a large volume of ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude 4-fluoro-3-(trifluoromethyl)benzyl cyanide can be purified by vacuum distillation or column chromatography.

Step 3: Hydrolysis of Benzyl Cyanide

Causality: The final step is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically with aqueous sulfuric acid, is often preferred as it proceeds smoothly and allows for direct precipitation of the product upon cooling and dilution.[4] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide.[5]

Experimental Protocol:

-

In a round-bottom flask, mix the 4-fluoro-3-(trifluoromethyl)benzyl cyanide (1.0 equiv.) with a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).[4]

-

Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by the cessation of ammonia evolution (if under basic conditions) or by TLC.

-

After completion, cool the reaction mixture slightly and carefully pour it into crushed ice with stirring.

-

The 4-fluoro-3-(trifluoromethyl)phenylacetic acid will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.

Pathway II: The Willgerodt-Kindler Reaction Route

This elegant pathway offers a convergent approach, starting from the corresponding acetophenone and rearranging it to the phenylacetic acid derivative in a one-pot fashion, followed by hydrolysis. The Willgerodt-Kindler reaction is a powerful tool for converting aryl alkyl ketones into terminal carboxylic acids (or their derivatives) with the same number of carbon atoms.[6]

Caption: Workflow for the Willgerodt-Kindler synthesis pathway.

Step 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)acetophenone

Causality: The required starting material, 4-fluoro-3-(trifluoromethyl)acetophenone, can be synthesized via a Friedel-Crafts acylation of 1-fluoro-2-(trifluoromethyl)benzene. However, due to the deactivating nature of the CF₃ and F groups, this direct acylation can be challenging. A more reliable route starts from 4-fluoro-3-(trifluoromethyl)aniline via diazotization followed by a coupling reaction.[7][8]

Step 2: The Willgerodt-Kindler Reaction and Hydrolysis

Causality: The core of this pathway is the reaction of the acetophenone with elemental sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate (a phenylacetothiomorpholide).[6][9] This intermediate is then hydrolyzed in the same pot to the final carboxylic acid. The use of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) can significantly accelerate the hydrolysis step under basic conditions.[10][11]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-3-(trifluoromethyl)acetophenone (1.0 equiv.), elemental sulfur (2.0 equiv.), morpholine (3.0 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.035 equiv.).[11]

-

Heat the mixture to reflux (120-130°C) with constant stirring for 8-12 hours. Monitor the formation of the thiomorpholide intermediate by TLC.

-

After the initial reaction is complete, allow the mixture to cool.

-

Add a 20% aqueous sodium hydroxide (NaOH) solution and a catalytic amount of TEBA (0.005 equiv.).[11]

-

Reheat the mixture to reflux (approx. 100°C) and continue stirring for another 8 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any unreacted sulfur.

-

Wash the aqueous filtrate with a non-polar solvent like ethyl acetate to remove neutral impurities.

-

Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of ~2. The target acid will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I: Benzyl Cyanide Route | Pathway II: Willgerodt-Kindler Route |

| Starting Material | 4-Fluoro-3-(trifluoromethyl)toluene | 4-Fluoro-3-(trifluoromethyl)acetophenone |

| Number of Steps | 3 (Bromination, Cyanation, Hydrolysis) | 1-2 (One-pot reaction & hydrolysis) |

| Key Reagents | NBS, AIBN, NaCN, H₂SO₄ | Sulfur, Morpholine, NaOH, TEBA |

| Overall Yield | Moderate to Good | Good to Excellent[10][11] |

| Safety Concerns | Use of highly toxic NaCN; use of lachrymatory benzyl bromide. | Use of morpholine (stench); evolution of H₂S possible. |

| Scalability | Well-established and scalable, but waste management for cyanide is critical. | Scalable and avoids highly toxic reagents, making it attractive for industrial production. |

Purification and Characterization

Purification: The final product, 4-Fluoro-3-(trifluoromethyl)phenylacetic acid, is a solid at room temperature. The primary method for purification is recrystallization. A suitable solvent system can be determined empirically, but a combination of a good solvent (e.g., toluene, ethyl acetate) and a poor solvent (e.g., hexanes, heptane) is often effective.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Melting Point: 51-55 °C

-

¹H NMR: Expected signals would include aromatic protons (multiplets) and a singlet for the methylene (-CH₂-) protons of the acetic acid group, typically around 3.6-3.8 ppm. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (>10 ppm).

-

¹⁹F NMR: Two distinct signals are expected, one for the aromatic fluorine and a singlet for the trifluoromethyl group.

-

¹³C NMR: Signals corresponding to all nine carbon atoms should be observable, including the carbonyl carbon of the carboxylic acid (~175-180 ppm).

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 222.14.

Conclusion

The synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid can be successfully achieved through multiple strategic pathways. The Benzyl Cyanide Route is a classic, step-wise approach that offers reliable outcomes but involves the use of a highly toxic cyanide reagent. In contrast, the Willgerodt-Kindler Reaction Route presents a more convergent and potentially safer alternative, characterized by good to excellent yields and operational simplicity, especially when employing phase-transfer catalysis for the hydrolysis step. The choice of synthetic route will ultimately depend on factors such as starting material availability, scale of production, and safety infrastructure. Both pathways provide robust and validated methods for accessing this valuable fluorinated building block for advanced chemical synthesis.

References

-

The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. (n.d.). Rhodium Drug Chemistry Archive. Retrieved from [Link]

- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.

-

A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006, August 20). Sciencemadness.org. Retrieved from [Link]

-

Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses. Retrieved from [Link]

-

Willgerodt rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

-

Benzyl cyanide. (n.d.). In Wikipedia. Retrieved from [Link]

-

Draw the mechanism for the reaction converting acetophenone to phenyl acetate. (2025, August 18). Filo. Retrieved from [Link]

-

A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Willgerodt-Kindler featuring acetophenone. (2020, December 2). Sciencemadness Discussion Board. Retrieved from [Link]

- CN106278861A - A kind of method preparing substituted phenylacetic acid. (n.d.). Google Patents.

- Deepti, A. C., et al. (2017). Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. Indo American Journal of Pharmaceutical Sciences, 4(01), 149-152.

-

BENZYL CYANIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Liu, S. (2017). Method for preparing substituted phenylacetic acid. Semantic Scholar. Retrieved from [Link]

-

An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. (n.d.). Quick Company. Retrieved from [Link]

-

4'-Fluoro-3'-(Trifluoromethoxy)Acetophenone. (n.d.). Rlavie. Retrieved from [Link]

- CN102690180A - Method for synthesizing trifluoromethyl acetophenone. (n.d.). Google Patents.

-

ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. (2025, August 7). ResearchGate. Retrieved from [Link]

- EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position. (n.d.). Google Patents.

- CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene. (n.d.). Google Patents.

-

benzylic-bromination-of-toluene-derivatives-with-boron-tribromide. (2010, March 4). Bohrium. Retrieved from [Link]

-

Benzene, 1-bromo-4-(trifluoromethyl)-. (n.d.). PubChem. Retrieved from [Link]

- WO2003055833A1 - Process for thermal benzylic bromination. (n.d.). Google Patents.

-

1-Bromo-4-(trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 10. tandfonline.com [tandfonline.com]

- 11. sciencemadness.org [sciencemadness.org]

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid

Introduction

4-Fluoro-3-(trifluoromethyl)phenylacetic acid, a halogenated derivative of phenylacetic acid, is a compound of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring a fluorine atom and a trifluoromethyl group, are prevalent in numerous pharmacologically active agents. These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its fundamental physical properties is, therefore, a critical prerequisite for its effective utilization in research and development, guiding everything from reaction setup and purification to formulation and pharmacokinetic profiling.

This technical guide provides a comprehensive overview of the key physical characteristics of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the experimental context and scientific rationale behind the properties, ensuring a blend of theoretical knowledge and practical applicability.

Core Physical and Chemical Identifiers

A foundational aspect of characterizing any chemical entity is its basic identifiers and core properties. These data points are essential for accurate record-keeping, safety assessments, and computational modeling.

| Property | Value | Source(s) |

| CAS Number | 220227-47-4 | [1][2][3] |

| Molecular Formula | C₉H₆F₄O₂ | [2][4][5][6][7] |

| Molecular Weight | 222.14 g/mol | [2][4][5][6][7] |

| Appearance | Off-white crystals or solid | [8] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is indicative of the strength of its intermolecular forces and is a primary determinant of its physical state under various conditions. For crystalline solids like 4-Fluoro-3-(trifluoromethyl)phenylacetic acid, the melting point is a crucial indicator of purity.

| Thermal Property | Value | Notes |

| Melting Point | 51-55 °C | Literature value. A sharp melting range is indicative of high purity. |

| Boiling Point | ~248 - 263 °C | Predicted values. Experimental determination is recommended for high-purity applications.[4] |

| Flash Point | >110 °C (>230 °F) | [4] |

Expert Insights: The Significance of Thermal Properties

The melting point of 51-55 °C suggests that this compound is a solid at standard room temperature, simplifying handling and weighing operations.[1][4][7] However, its relatively low melting point necessitates caution against storage in excessively warm environments to prevent phase changes. The predicted high boiling point is characteristic of carboxylic acids, which can form strong intermolecular hydrogen bonds, leading to dimers that effectively double the molecular weight and increase the energy required for vaporization.[9] This high boiling point is advantageous for purification techniques such as recrystallization, as it minimizes the risk of sample loss through evaporation.

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of a melting point range is a standard and reliable method for assessing the purity of a crystalline organic compound.

Objective: To experimentally verify the melting point range of a sample of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid.

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely crushed into a powder. The open end of a glass capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[1][10][11]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus. A calibrated thermometer is positioned to accurately measure the temperature of the block.[12]

-

Measurement:

-

The apparatus is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (around 40 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[11]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.[11]

-

Trustworthiness: A pure compound will exhibit a sharp melting range, typically 0.5-1.0 °C. A broadened and depressed melting range is a strong indicator of the presence of impurities. This protocol's trustworthiness is enhanced by using a calibrated thermometer and a slow, controlled heating rate near the melting point.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile

The solubility of a drug candidate is a paramount physical property, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, providing the most accurate and reliable data for drug development.[13]

Objective: To determine the equilibrium solubility of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid in various aqueous and organic solvents.

Methodology:

-

Preparation: An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., water, phosphate-buffered saline at pH 7.4, or organic solvents). The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[13]

-

Equilibration: The sealed vials are agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[13]

-

Sample Processing:

-

After equilibration, the vials are visually inspected to confirm the presence of excess solid.

-

The samples are centrifuged at high speed to pellet the undissolved solid.

-

A clear aliquot of the supernatant is carefully removed.

-

-

Analysis: The concentration of the compound in the supernatant is quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness: This method is considered highly trustworthy because it measures the true thermodynamic equilibrium. The protocol's validity is ensured by using a sufficient equilibration time, confirming the presence of excess solid, and employing a validated, sensitive analytical method for quantification.

Acidity (pKa)

The acidity constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it describes the equilibrium between the protonated (-COOH) and deprotonated (-COO⁻) forms. This property is fundamental to predicting a compound's behavior in physiological environments, influencing its solubility, membrane permeability, and receptor binding.

-

Predicted pKa: 4.11 ± 0.10

Expert Insights: The Impact of Fluorine Substituents

The predicted pKa of ~4.11 is slightly lower (more acidic) than that of unsubstituted phenylacetic acid (pKa ≈ 4.3). This increased acidity can be attributed to the electron-withdrawing inductive effect of the fluorine and trifluoromethyl substituents on the phenyl ring. These groups help to stabilize the negative charge of the carboxylate conjugate base, thereby shifting the equilibrium towards dissociation.[14] This pKa value indicates that at physiological pH (~7.4), the compound will exist almost entirely in its deprotonated, anionic form, which has significant implications for its solubility and interactions with biological systems.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds.[15]

Objective: To experimentally determine the pKa of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid.

Methodology:

-